1-Piperazinecarboxamide, N,4-dicyclohexyl-

Description

Significance of Piperazinecarboxamide Scaffolds in Modern Organic Synthesis

The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of pharmacologically active agents. nih.govmedchemexpress.com Its prevalence stems from a combination of desirable physicochemical properties that it imparts to a molecule. The two nitrogen atoms provide sites for substitution, allowing for the facile creation of diverse chemical libraries and the fine-tuning of a compound's biological activity. nih.gov Furthermore, the piperazine ring can influence a molecule's polarity, solubility, and basicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). ontosight.ai

The incorporation of a carboxamide group onto the piperazine ring, forming a piperazinecarboxamide, further enhances its potential in drug design. The carboxamide functional group is a key structural element in many biologically active molecules and can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This enhances the binding affinity and specificity of the compound. The synthesis of N-substituted piperazinecarboxamides is a well-established area of organic chemistry, often involving the reaction of a piperazine derivative with an appropriate isocyanate or carbamoyl (B1232498) chloride.

Historical Context of N,4-Dicyclohexyl-1-Piperazinecarboxamide within Heterocyclic Chemistry Research

While the specific history of N,4-dicyclohexyl-1-piperazinecarboxamide is not well-documented, its emergence can be understood within the broader historical development of piperazine chemistry. Piperazine itself was first introduced as a therapeutic agent for the treatment of gout in the late 19th century. However, its true potential in medicinal chemistry was realized in the mid-20th century with the discovery of its antihistaminic and antipsychotic properties in various derivatives.

The subsequent decades saw an explosion in research into piperazine-containing compounds, leading to the development of numerous blockbuster drugs for a wide range of therapeutic areas. The synthesis of derivatives with various substituents, including aliphatic and aromatic groups, became a major focus of research. The dicyclohexyl substitution pattern on N,4-dicyclohexyl-1-piperazinecarboxamide represents an exploration of lipophilic groups to potentially modulate the compound's interaction with biological membranes and hydrophobic binding pockets of target proteins.

Current Research Frontiers and Unresolved Challenges Pertaining to N,4-Dicyclohexyl-1-Piperazinecarboxamide Chemistry

The current research frontiers for compounds like N,4-dicyclohexyl-1-piperazinecarboxamide are largely driven by the ongoing quest for new and improved therapeutic agents. While specific studies on this molecule are scarce, the broader challenges and opportunities in piperazine chemistry are directly applicable.

One of the key challenges is the development of synthetic methods for the selective functionalization of the piperazine ring, particularly at the carbon atoms. nih.gov This would allow for the creation of even more structurally diverse and complex molecules with potentially novel biological activities. Photoredox catalysis and C-H activation are emerging as powerful tools to address this challenge.

For N,4-dicyclohexyl-1-piperazinecarboxamide specifically, unresolved questions include its precise biological targets and mechanism of action. General screening of piperazine derivatives has suggested potential antimicrobial and anti-inflammatory properties. ontosight.aismolecule.com Future research would need to validate these preliminary indications and identify the specific enzymes or pathways that this compound may modulate. A thorough investigation of its structure-activity relationship (SAR) would also be crucial to optimize its potential therapeutic effects.

Compound Properties

| Property | Value |

| Chemical Formula | C17H31N3O |

| Molecular Weight | 293.45 g/mol |

| CAS Number | 89170-55-8 |

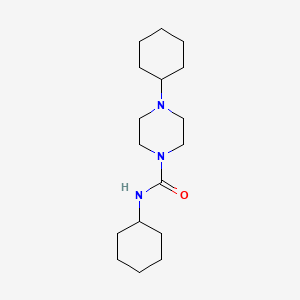

Structure

3D Structure

Properties

IUPAC Name |

N,4-dicyclohexylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAUBOSEUOPEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237478 | |

| Record name | 1-Piperazinecarboxamide, N,4-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89011-68-7 | |

| Record name | 1-Piperazinecarboxamide, N,4-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089011687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarboxamide, N,4-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,4 Dicyclohexyl 1 Piperazinecarboxamide and Its Analogues

Classical Approaches to the Formation of the N,4-Dicyclohexyl-1-Piperazinecarboxamide Core Structure

Traditional synthetic routes to N,4-dicyclohexyl-1-piperazinecarboxamide and related structures rely on well-established chemical transformations, including condensation and amidation reactions, as well as methods for the initial assembly of the piperazine (B1678402) ring.

Condensation Reactions Utilizing Cyclohexyl Isocyanates and Chloroformates

A primary method for the synthesis of the N,4-dicyclohexyl-1-piperazinecarboxamide is the reaction of 1-cyclohexylpiperazine (B93859) with a suitable cyclohexyl-containing electrophile. The use of cyclohexyl isocyanate is a direct approach to forming the urea (B33335) linkage present in the target molecule. This reaction typically proceeds by the nucleophilic attack of the secondary amine of 1-cyclohexylpiperazine on the electrophilic carbon of the isocyanate group.

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard laboratory procedures, including extraction and crystallization. While specific yields for N,4-dicyclohexyl-1-piperazinecarboxamide are not extensively reported in the literature, analogous reactions with other isocyanates suggest that this method can be efficient. researchgate.net

An alternative, though less direct, classical approach involves the use of cyclohexyl chloroformate. This method would proceed in a two-step manner. First, 1-cyclohexylpiperazine would react with cyclohexyl chloroformate to form an intermediate carbamate (B1207046). Subsequent amidation of this carbamate would be required to yield the final carboxamide product.

Table 1: Representative Conditions for Condensation Reactions

| Starting Material | Reagent | Solvent | Temperature | Product |

| 1-Cyclohexylpiperazine | Cyclohexyl isocyanate | Dichloromethane | Room Temperature | N,4-Dicyclohexyl-1-piperazinecarboxamide |

| 1-Cyclohexylpiperazine | Cyclohexyl chloroformate | Triethylamine (B128534), THF | 0 °C to RT | Cyclohexyl 4-cyclohexylpiperazine-1-carboxylate |

This table presents plausible reaction conditions based on general organic synthesis principles, as specific experimental data for N,4-dicyclohexyl-1-piperazinecarboxamide is limited in publicly available literature.

Amidation Strategies for Piperazinecarboxamide Moiety Construction

Amidation strategies are central to the formation of the carboxamide group in N,4-dicyclohexyl-1-piperazinecarboxamide. These methods typically involve the acylation of a piperazine derivative. In the context of synthesizing the target molecule, this would involve the reaction of 1-cyclohexylpiperazine with a suitable acylating agent derived from cyclohexylamine (B46788).

One conceptual pathway involves the in-situ generation of a reactive species from cyclohexylamine, such as a carbamoyl (B1232498) chloride, which would then react with 1-cyclohexylpiperazine. However, a more common and practical approach is the direct reaction with an isocyanate as described in the previous section, which is a form of amidation.

The synthesis of related N-substituted piperazine carboxamides has been reported, often as part of the development of biologically active molecules. nih.govorientjchem.org These syntheses frequently utilize coupling reagents to facilitate the amide bond formation between a piperazine derivative and a carboxylic acid. While not a direct route to the title compound using cyclohexylamine, these methods highlight the versatility of amidation chemistry in accessing this class of molecules.

Cyclization Methods for Piperazine Ring Assembly

The core piperazine ring of N,4-dicyclohexyl-1-piperazinecarboxamide can be constructed through various cyclization strategies. nih.govresearchgate.net These methods typically involve the reaction of a 1,2-diamine with a dielectrophile. For the specific synthesis of a N,N'-disubstituted piperazine like the precursor to our target molecule, one could envision the reaction of N,N'-dicyclohexylethylenediamine with a suitable two-carbon electrophile.

A common method for the synthesis of the key intermediate, 1-cyclohexylpiperazine, involves the reductive amination of piperazine with cyclohexanone (B45756), followed by separation of the mono- and di-substituted products. wm.edu Another approach is the nucleophilic substitution reaction between piperazine and cyclohexyl halide. wm.edu More controlled syntheses often employ protecting groups. For instance, mono-Boc-piperazine can be alkylated with a cyclohexyl halide, followed by deprotection to yield 1-cyclohexylpiperazine.

Advanced and Green Synthetic Strategies for N,4-Dicyclohexyl-1-Piperazinecarboxamide

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methods. This includes the development of catalytic systems that can facilitate the synthesis of complex molecules like N,4-dicyclohexyl-1-piperazinecarboxamide with higher atom economy and under milder conditions.

Catalytic Approaches in the Synthesis of N,4-Dicyclohexyl-1-piperazinecarboxamide

Catalytic methods offer significant advantages over classical stoichiometric reactions, including increased efficiency and selectivity.

Transition metal catalysis has become a powerful tool for the formation of C-N bonds, which is central to the synthesis of piperazine derivatives. acs.orgthieme-connect.comorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the arylation and alkylation of amines. While direct palladium-catalyzed synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide has not been specifically detailed, the general principles can be applied.

For example, a potential catalytic route could involve the palladium-catalyzed coupling of a suitably protected piperazine with a cyclohexyl halide or triflate to form 1-cyclohexylpiperazine. Subsequent catalytic amidation or a related coupling reaction could then be employed to introduce the N-cyclohexylcarboxamide moiety.

Recent advancements have focused on the direct C-H functionalization of piperazines, which offers a more atom-economical approach to introducing substituents. mdpi.com These methods, often employing photoredox or other transition metal catalysts, could potentially be adapted for the synthesis of dicyclohexyl-substituted piperazines, although this remains a developing area of research.

Table 2: Overview of Potential Catalytic Strategies

| Catalytic Approach | Catalyst/Reagent Example | Potential Application in Synthesis |

| Palladium-catalyzed C-N coupling | Pd(dba)₂, BINAP | Synthesis of 1-cyclohexylpiperazine from a protected piperazine and a cyclohexyl electrophile. |

| Iridium-catalyzed reductive amination | [Ir(cod)Cl]₂, PPh₃ | Direct synthesis of N,N'-disubstituted piperazines from a diamine and cyclohexanone. nih.govacs.org |

| Photoredox Catalysis | Iridium or Ruthenium complexes | C-H functionalization of a piperazine core to introduce cyclohexyl groups. mdpi.com |

This table outlines conceptual catalytic strategies that could be applied to the synthesis of the target compound or its precursors, based on current literature in piperazine synthesis.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful tool for the synthesis of complex molecules like N,4-dicyclohexyl-1-piperazinecarboxamide and its analogues. These transformations often provide alternatives to metal-based catalysts, avoiding issues of metal contamination in the final product. Research into the synthesis of piperazine derivatives has shown that organocatalytic strategies are particularly effective for constructing the core ring system and for its subsequent functionalization.

For instance, the organocatalytic conjugate addition of diketopiperazines to electrophiles can be achieved with high yields under mild conditions. nih.gov This approach is crucial for building the fundamental piperazine framework. While transformations of the piperazine-2,5-dione system can be challenging due to lower reactivity compared to simpler esters or ketones, specific organocatalysts have been developed to overcome this hurdle. nih.gov Furthermore, organocatalytic methods have been successfully employed in the enantioselective Michael addition to nitroolefins to produce chiral pyrrolodiketopiperazines, demonstrating the potential for creating stereochemically complex scaffolds with high precision. nih.gov Such methodologies could be adapted for the asymmetric synthesis of substituted piperazines, which are precursors to the target compound.

Table 1: Examples of Organocatalytic Transformations in Piperazine Synthesis

| Catalyst Type | Reaction | Application | Key Findings | Reference |

| Ureidoaminal-derived Brønsted bases | Michael Addition | Synthesis of chiral pyrrolodiketopiperazines | High diastereomeric ratios (>92:8) and enantioselectivity. | nih.gov |

| Cinchona Alkaloid Analogues | Aza-Michael Cyclization | Chiral phase-transfer catalysis for piperazine ring formation. | Avoids racemic by-products, enabling stereocontrol. | mdpi.com |

| Pyrrolidinyl-tetrazole | Aldol (B89426) Reaction | Asymmetric synthesis of α-tertiary piperazin-2-ones. | Access to highly enantioenriched piperazine precursors. | nih.gov |

Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for the synthesis of piperazine derivatives. This technology provides enhanced control over reaction parameters such as temperature and pressure, improved heat and mass transfer, and increased safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govd-nb.info

Table 2: Comparison of Batch vs. Flow Synthesis for Reductive Amination

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow | Reference |

| Safety | Higher risk with flammable solvents and H₂ gas at scale. | Enhanced safety through smaller reaction volumes and better containment. | Safer handling of hazardous reagents and exothermic reactions. | nih.govd-nb.info |

| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer durations ("scale-out"). | More straightforward and predictable scalability. | nih.govresearchgate.net |

| Efficiency | Slower reaction times, potential for side products. | Faster reactions due to superior heat/mass transfer, higher yields. | Increased productivity and product quality. | durham.ac.ukresearchgate.net |

| Control | Less precise control over temperature and mixing. | Precise control over reaction conditions (temp, pressure, time). | Improved reproducibility and optimization. | nih.gov |

Chemo-Enzymatic and Biocatalytic Routes

The integration of enzymes into synthetic pathways, known as chemo-enzymatic synthesis or biocatalysis, provides a highly selective and sustainable approach to producing chiral molecules. biosynth.com Biocatalysis offers exceptional regio-, chemo-, and stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. biosynth.comhillsdale.edu

A prominent application in piperazine synthesis is the kinetic resolution of racemic piperazine-2-carboxamide. An aminopeptidase (B13392206) from Aspergillus oryzae has been used to selectively hydrolyze the (S)-enantiomer of piperazine-2-carboxamide, yielding enantiopure (S)-piperazine-2-carboxylic acid. biosynth.comhillsdale.edu This enzymatic step can be integrated into a continuous flow process using an immobilized enzyme in a packed-bed reactor, allowing for catalyst reuse and high productivity. biosynth.comhillsdale.edu Beyond resolution, biocatalytic cascades are being developed to synthesize piperidine (B6355638) and other heterocyclic structures directly from simple starting materials, demonstrating the power of enzymes to build molecular complexity. ukri.orgresearchgate.netrsc.org For example, a one-pot cascade using an ene reductase (ERED) and an imine reductase (IRED) can convert simple aldehydes into chiral amines, which are precursors for cyclization into heterocyclic products. rsc.org

Table 3: Enzymes in the Synthesis of Chiral Piperazine Precursors

| Enzyme Class | Specific Enzyme | Reaction Type | Substrate | Product | Reference |

| Aminopeptidase | LAP2 from Aspergillus oryzae | Hydrolytic Resolution | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | biosynth.comhillsdale.edu |

| Lipase (B570770) | Lipozyme® TL IM | Amide Synthesis | Pyrazine (B50134) esters and amines | Pyrazinamide derivatives | nih.gov |

| Ene Reductase (ERED) / Imine Reductase (IRED) | Various | One-pot Cascade | α,β-Unsaturated aldehydes | Chiral substituted amines | rsc.org |

Solvent-Free and Atom-Economical Methodologies

Solvent-free and atom-economical synthetic methods are central to modern green chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste, particularly solvent waste. Solvent-free reactions, often conducted under heating, can lead to higher reaction rates, easier product purification, and reduced environmental impact. arabjchem.orgresearchgate.net

For the synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide, the final amide bond formation is a key step where such principles can be applied. While specific solvent-free methods for this exact compound are not detailed in the literature, related transformations provide a proof of concept. For example, the Biginelli reaction to produce dihydropyrimidinones has been successfully performed under solvent-free conditions using catalysts like N,O-bis(trimethylsilyl)acetamide (BSA) or dicyclohexylcarbodiimide (B1669883) (DCC) at elevated temperatures. arabjchem.orgresearchgate.net This demonstrates that condensation reactions can proceed efficiently without a solvent medium. Applying this principle, the reaction between 1,4-dicyclohexylpiperazine (B14087273) and an isocyanate or a carbamoyl chloride could potentially be optimized under solvent-free or high-concentration conditions to forge the carboxamide linkage in an atom-economical fashion. Multicomponent reactions (MCRs) also represent a powerful atom-economical strategy, allowing the construction of complex molecules like piperazines from three or more starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. arabjchem.org

Stereoselective Synthesis of N,4-Dicyclohexyl-1-Piperazinecarboxamide Stereoisomers

The presence of two cyclohexyl groups on the piperazine ring introduces multiple stereocenters, making stereocontrol a critical aspect of the synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide. Achieving high stereoselectivity is essential for preparing specific isomers for structure-activity relationship studies.

Chiral Auxiliary-Based Synthetic Pathways

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a robust and widely used method for asymmetric synthesis. nih.gov

In the context of piperazine synthesis, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been used to create chiral piperazin-2-ones, which are versatile intermediates. nih.gov The auxiliary directs the formation of a specific stereoisomer, which can then be elaborated into the final product. rsc.org Another powerful class of auxiliaries are N-tert-butanesulfinamides (Ellman's auxiliary), which are particularly effective for the asymmetric synthesis of amines via the addition of organometallic reagents to sulfinylimines. nih.govnih.gov This method allows for the preparation of α-branched piperazinylbenzylamines with high diastereomeric excess. nih.gov Evans' oxazolidinones are also classic auxiliaries used to control stereochemistry in alkylation and aldol reactions, setting the stage for cyclization into chiral heterocycles. wikipedia.org

Table 4: Common Chiral Auxiliaries in Asymmetric Piperazine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |

| (R)-Phenylglycinol | Condensation/Reduction | Derived from natural amino acids to form chiral piperazin-2-ones. | nih.govrsc.org |

| N-tert-Butanesulfinamide | Nucleophilic Addition to Imines | Highly effective for creating chiral amines and piperazine derivatives. | nih.govnih.gov |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Provides excellent stereocontrol in C-C bond formations. | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Various Asymmetric Reactions | A versatile and highly effective auxiliary for controlling stereochemistry. | wikipedia.org |

Asymmetric Catalysis in Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. rsc.org

For the synthesis of chiral piperazines, catalytic asymmetric hydrogenation of pyrazine or quinoxaline (B1680401) precursors is a powerful strategy. acs.org Chiral catalysts, often based on iridium or ruthenium complexes with chiral phosphine (B1218219) ligands, can reduce the aromatic ring to a piperazine with high enantioselectivity. Another important application is the catalytic enantioselective allylation of piperazin-2-ones, which employs a palladium catalyst to create α-tertiary piperazin-2-ones with excellent enantiomeric excess. nih.gov These methods provide direct access to the chiral piperazine core, which can then be derivatized to form compounds like N,4-dicyclohexyl-1-piperazinecarboxamide. Asymmetric synthesis of 2,3,5-trisubstituted piperazine derivatives has also been achieved through the reduction of chiral bicyclic imines, showcasing the versatility of catalytic approaches in creating highly functionalized piperazines. thieme-connect.com

Table 5: Asymmetric Catalysis for Piperazine Synthesis

| Catalyst System | Reaction Type | Substrate | Key Outcome | Reference |

| Pd-complex with Chiral Ligand | Decarboxylative Allylic Alkylation | N-protected piperazin-2-ones | Enantioenriched α-tertiary piperazin-2-ones. | nih.gov |

| Chiral Piperazine-based Catalyst | Enantioselective Alkylation | Aryl aldehydes and dialkylzincs | Highly enantioselective formation of chiral alcohols (up to 96% e.e.). | rsc.org |

| Iridium/Ruthenium with Chiral Ligands | Asymmetric Hydrogenation | Pyridine or Pyrazine derivatives | Access to enantiomerically enriched piperidines and piperazines. | acs.org |

| Cinchoninium Salt | Phase-Transfer Catalysis | Michael Acceptors | Organocatalyzed intramolecular aza-Michael reaction for isoindolinones. | beilstein-journals.org |

Synthesis of Isotopically Labeled N,4-Dicyclohexyl-1-Piperazinecarboxamide for Mechanistic Probes

Isotopic labeling is an indispensable tool in medicinal chemistry and drug metabolism studies. smolecule.comresearchgate.net By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can trace the molecule's path and transformation within a biological system. nih.gov This approach is fundamental for elucidating reaction mechanisms, understanding metabolic pathways, and quantifying drug distribution. researchgate.netnih.gov

For N,4-dicyclohexyl-1-piperazinecarboxamide, isotopic labeling can be strategically employed to probe various aspects of its biochemical activity. For instance, labeling the cyclohexyl rings can help determine if these moieties undergo metabolic oxidation. Labeling the piperazine ring can shed light on its stability and potential cleavage, while labeling the carboxamide group can provide insights into its role in receptor binding and enzymatic degradation.

A plausible and efficient method for the synthesis of isotopically labeled N,4-dicyclohexyl-1-piperazinecarboxamide involves the reaction of 1-cyclohexylpiperazine with an isotopically labeled cyclohexyl isocyanate. This approach allows for the late-stage introduction of the isotopic label into a key functional group of the molecule. The general synthetic scheme is presented below:

Scheme 1: Proposed Synthesis of Isotopically Labeled N,4-Dicyclohexyl-1-Piperazinecarboxamide

This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The use of isotopically labeled precursors is a common strategy in the synthesis of complex molecules for mechanistic studies. For example, similar principles of using labeled building blocks have been applied in the synthesis of other biologically active compounds.

The choice of isotope and its position in the precursor molecule depends on the specific research question being addressed. The following table outlines potential isotopically labeled precursors and the resulting labeled positions in N,4-dicyclohexyl-1-piperazinecarboxamide, along with the primary application of each labeled analogue.

Table 1: Proposed Isotopically Labeled Precursors for the Synthesis of N,4-Dicyclohexyl-1-Piperazinecarboxamide

| Labeled Precursor | Isotope | Labeled Position in Final Compound | Primary Application |

| [¹³C₆]-Cyclohexyl isocyanate | ¹³C | N-cyclohexyl group | Metabolic fate studies of the N-cyclohexyl moiety |

| [¹⁴C]-Cyclohexyl isocyanate | ¹⁴C | Carbonyl carbon of the carboxamide | Quantitative analysis of drug distribution (autoradiography) |

| [¹⁵N]-Cyclohexyl isocyanate | ¹⁵N | Nitrogen of the carboxamide group | Mechanistic studies of enzyme-ligand interactions |

| [¹³C₄, ¹⁵N₂]-Piperazine | ¹³C, ¹⁵N | Piperazine ring | Investigation of the metabolic stability of the piperazine core |

| [²H₁₁]-Cyclohexyl isocyanate | ²H (D) | N-cyclohexyl group | Kinetic isotope effect studies to probe reaction mechanisms |

The synthesis of these labeled precursors would follow established organic chemistry methodologies. For instance, [¹³C]- or [¹⁴C]-labeled cyclohexyl isocyanate can be prepared from the corresponding labeled cyclohexylamine. Similarly, isotopically labeled piperazine can be synthesized from labeled starting materials. The availability of these labeled precursors is a critical consideration in planning the synthesis of the final isotopically labeled compound. While the direct synthesis of isotopically labeled N,4-dicyclohexyl-1-piperazinecarboxamide has not been explicitly reported, the principles of isotopic labeling are well-established in the synthesis of other complex molecules, including various piperazine derivatives. nih.gov

Chemical Reactivity and Transformation Pathways of N,4 Dicyclohexyl 1 Piperazinecarboxamide

Reactions Involving the Piperazine (B1678402) Nitrogen Centers

The piperazine ring contains two secondary amine functionalities, one of which is acylated as part of the carboxamide group (N-1) and the other is alkylated with a cyclohexyl group (N-4). The nitrogen at the N-4 position, being a tertiary amine, is the more nucleophilic and basic of the two, making it the primary site for electrophilic attack.

Electrophilic Additions and Substitutions

The N-4 nitrogen of N,4-dicyclohexyl-1-piperazinecarboxamide readily participates in reactions with electrophiles. A primary example is N-alkylation, where the lone pair of electrons on the N-4 nitrogen attacks an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction conditions for such alkylations typically involve the use of an alkyl halide in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the generated acid.

For instance, the reaction of N-acylpiperazines with alkyl halides can be carried out in solvents like acetonitrile (B52724) or DMF, with potassium carbonate often employed as the base. researchgate.net The reactivity of the alkylating agent plays a crucial role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. google.com

| Electrophile | Reagent/Conditions | Product Type | Reference |

| Alkyl Halide (e.g., R-X) | K₂CO₃, Acetonitrile, Reflux | Quaternary Ammonium Salt | researchgate.net |

| Methyl Sulfate | - | Quaternary Ammonium Salt | google.com |

| Benzyl Bromide | K₂CO₃, DMF, 80 °C | Quaternary Ammonium Salt | nih.gov |

This table presents generalized reaction conditions for the N-alkylation of related piperazine derivatives and can be considered indicative for N,4-dicyclohexyl-1-piperazinecarboxamide.

Nucleophilic Reactions at the Piperazine Ring

The nitrogen atoms of the piperazine ring, particularly the N-4 nitrogen, can act as nucleophiles in various reactions. One such reaction is nucleophilic aromatic substitution, where the piperazine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group. For this to occur, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. researchgate.netmasterorganicchemistry.com

Transformations of the Carboxamide Functionality

The carboxamide group (-CO-N) is a key feature of the molecule, influencing its electronic properties and stability.

Hydrolytic Stability and Degradation Pathways

Amides are generally stable functional groups, but they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The hydrolysis of N,4-dicyclohexyl-1-piperazinecarboxamide would cleave the bond between the carbonyl carbon and the piperazine nitrogen (N-1), yielding dicyclohexylamine (B1670486) and piperazine-1-carboxylic acid. The latter would likely decarboxylate under harsh conditions. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is not available, studies on related N-cyclohexyl amides indicate that the reaction generally requires forcing conditions, such as prolonged heating with strong acids or bases.

N-Alkylation and Acylation of the Carboxamide Nitrogen

The nitrogen of the carboxamide group (N-1) is significantly less nucleophilic than the N-4 nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, direct alkylation or acylation at this position is generally difficult and requires strong reagents and forcing conditions. Deprotonation of the amide N-H with a strong base like sodium hydride or n-butyllithium would be necessary to generate a more nucleophilic amide anion, which could then react with an electrophile. reddit.com

Acylation of the N-1 position with highly reactive acylating agents like acyl chlorides can also be envisioned, potentially catalyzed by a strong base. youtube.comwikipedia.org

Reactivity of the Cyclohexyl Moieties

The two cyclohexyl rings are saturated hydrocarbon moieties and are generally unreactive under many conditions. However, they can undergo reactions typical of alkanes, such as free-radical substitution.

Under UV light or in the presence of a radical initiator, the cyclohexyl groups can undergo free-radical halogenation, where a hydrogen atom is substituted by a halogen. wikipedia.orgyoutube.com The selectivity of this reaction depends on the halogen used, with bromination being more selective for the more substituted carbon atoms.

Another potential transformation is catalytic dehydrogenation, which would convert the cyclohexyl rings into aromatic phenyl rings. This typically requires high temperatures and a suitable catalyst, such as a supported noble metal catalyst (e.g., Pd, Pt). researchgate.netresearchgate.net Conversely, under high pressure of hydrogen gas and in the presence of a hydrogenation catalyst, any unsaturation in the molecule could be reduced, though the existing cyclohexyl rings are already saturated.

Selective Functionalization of Alicyclic Rings

The functionalization of the C-H bonds on the two cyclohexyl rings of N,4-dicyclohexyl-1-piperazinecarboxamide represents a significant synthetic challenge due to their inherent inertness. However, modern synthetic methodologies offer potential pathways for their selective modification. While specific studies on the title compound are not extensively documented, the principles of C-H activation and functionalization on similar N-heterocyclic structures can be applied.

Advanced catalytic systems, often employing transition metals like rhodium or palladium, are capable of activating specific C-H bonds. nih.govosti.gov For instance, directed C-H functionalization could potentially be achieved where the piperazine nitrogen or the carboxamide group directs a metal catalyst to a specific position on one of the cyclohexyl rings. The choice of catalyst and directing group strategy would be crucial in achieving regioselectivity, distinguishing between the N1-cyclohexyl and N4-cyclohexyl groups.

Furthermore, radical-based reactions offer another avenue for the functionalization of saturated rings. These reactions, often initiated by photoredox catalysis or radical initiators, can lead to the introduction of various functional groups onto the cyclohexyl moieties. The development of methods for the synthesis of functionalized cyclohexene (B86901) oxide derivatives from benzene (B151609) oxide highlights the potential for creating complex and highly substituted cyclohexane (B81311) systems through controlled reaction sequences. paris-saclay.fr

Table 1: Potential Strategies for Alicyclic Ring Functionalization

| Transformation Type | Reagents/Catalysts | Potential Products |

| Directed C-H Alkenylation | Rh(III) or Pd(II) catalysts, Alkenes | Alkenyl-substituted dicyclohexyl-1-piperazinecarboxamides |

| Directed C-H Arylation | Pd(II) catalysts, Aryl halides | Aryl-substituted dicyclohexyl-1-piperazinecarboxamides |

| Radical Halogenation | N-Halosuccinimide, Light/Heat | Halogenated dicyclohexyl-1-piperazinecarboxamides |

| Oxidative Hydroxylation | Oxidizing agents (e.g., KMnO4, RuCl3/NaIO4) | Hydroxylated dicyclohexyl-1-piperazinecarboxamides |

Oxidative and Reductive Transformations

The N,4-dicyclohexyl-1-piperazinecarboxamide molecule presents several sites susceptible to oxidative and reductive transformations.

Oxidative Transformations:

The nitrogen atoms within the piperazine ring are the most likely sites for oxidation. The tertiary amine at the N4 position, bearing a cyclohexyl group, can be oxidized to the corresponding N-oxide using common oxidizing agents such as hydrogen peroxide or peroxy acids. libretexts.org This transformation introduces a new functional group and can alter the electronic properties and steric profile of the molecule. The nitrogen of the carboxamide is less susceptible to oxidation due to the delocalization of its lone pair into the adjacent carbonyl group.

The secondary amine within the piperazine ring (N1-H) can also undergo oxidation, potentially leading to more complex products, including the formation of imines or ring-opened derivatives under harsher conditions. The oxidation of cyclohexylamine (B46788) itself can yield cyclohexanone (B45756) or cyclohexanone oxime, suggesting that under specific catalytic conditions, the N-cyclohexyl groups could be targeted. acs.orgresearchgate.net

Reductive Transformations:

The most reactive site for reduction is the carboxamide group. Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine. libretexts.org In this case, the N-cyclohexylcarboxamide would be converted to a N-cyclohexylmethylamine, yielding N-cyclohexyl-N'-cyclohexylmethyl-piperazine. This reaction is a standard and effective method for converting amides to their corresponding amines. libretexts.org

The cyclohexyl rings are already saturated and therefore resistant to reduction under standard conditions.

Table 2: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Functional Group Targeted | Product Type |

| Oxidation | H₂O₂ or m-CPBA | N4-tertiary amine | N-Oxide |

| Oxidation | Vanadium or Tungsten catalysts, O₂ | N-Cyclohexyl group | Cyclohexanone/Cyclohexanone Oxime derivative |

| Reduction | LiAlH₄ | Carboxamide | Amine (N-cyclohexylmethyl) |

Derivatization Strategies for N,4-Dicyclohexyl-1-Piperazinecarboxamide

The structural features of N,4-dicyclohexyl-1-piperazinecarboxamide make it a candidate for a variety of derivatization strategies, allowing for the systematic modification of its peripheral groups to generate novel analogs.

Synthesis of Novel Analogs with Modified Peripheries

The synthesis of novel analogs can be achieved by targeting the reactive sites of the molecule. The secondary amine of the piperazine ring is a key handle for derivatization.

N-Alkylation and N-Arylation: The hydrogen on the N1 nitrogen can be substituted with a wide array of alkyl, aryl, or heteroaryl groups. Standard N-alkylation conditions, such as reacting the parent molecule with an alkyl halide in the presence of a base, can be employed. acs.org For N-arylation, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with aryl halides or triflates. rsc.org

Acylation and Sulfonylation: The N1-amine can be readily acylated with acyl chlorides or anhydrides to form new amide linkages. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions introduce new functional groups and can significantly alter the molecule's properties.

Modification of the Carboxamide: While the N-cyclohexylcarboxamide is relatively stable, it can be hydrolyzed under harsh acidic or basic conditions to yield 4-cyclohexylpiperazine-1-carboxylic acid. libretexts.org This carboxylic acid can then be coupled with a different amine to generate a new library of amide derivatives, a common strategy in medicinal chemistry. nih.gov

Table 3: Examples of Derivatization Reactions at the N1-Position

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Benzyl bromide, K₂CO₃ | N1-Benzyl-N4-cyclohexyl-1-piperazinecarboxamide derivatives |

| N-Arylation | Aryl halide, Pd catalyst, Base | N1-Aryl-N4-cyclohexyl-1-piperazinecarboxamide derivatives |

| Acylation | Acetyl chloride, Et₃N | N1-Acetyl-N4-cyclohexyl-1-piperazinecarboxamide derivatives |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N1-Alkyl-N4-cyclohexyl-1-piperazinecarboxamide derivatives |

Exploiting N,4-Dicyclohexyl-1-Piperazinecarboxamide as a Versatile Synthetic Intermediate

Beyond simple derivatization, N,4-dicyclohexyl-1-piperazinecarboxamide can serve as a scaffold or building block for the synthesis of more complex molecular architectures. nih.gov Its rigid dicyclohexyl-substituted piperazine core can provide a defined three-dimensional orientation for appended functional groups.

The piperazine ring is a privileged structure in drug discovery, and functionalized piperazines are key intermediates. nih.gov By performing selective reactions on the different parts of the N,4-dicyclohexyl-1-piperazinecarboxamide molecule, it can be used as a starting point for creating libraries of compounds for biological screening. For example, after reducing the carboxamide to an amine, the resulting primary amine can undergo a host of further reactions, such as condensation with aldehydes to form imines, which can then be further modified.

The synthesis of novel heterocyclic systems can also be envisioned. For instance, the N1-amine and the newly formed N-cyclohexylmethylamine (after reduction) could potentially participate in cyclization reactions with appropriate bifunctional reagents to construct fused or bridged ring systems. The synthesis of piperazine-based bis(thiazole) and bis(thiadiazole) hybrids from piperazine-containing precursors demonstrates the utility of the piperazine core in constructing larger, more complex heterocyclic structures. jocpr.com

Mechanistic Investigations of Reactions Involving N,4 Dicyclohexyl 1 Piperazinecarboxamide

Kinetic Studies of Key Synthetic and Transformative Reactions

The reaction is generally found to follow second-order kinetics, being first order in both the piperazine (B1678402) derivative and the acylating agent. The rate law can be expressed as:

Rate = k[1-cyclohexylpiperazine][dicyclohexylcarbamoyl chloride]

The rate constant, k, is temperature-dependent and can be determined by performing the reaction at various temperatures and applying the Arrhenius equation. This allows for the calculation of the activation energy (Ea), providing a quantitative measure of the energy barrier for the reaction.

Table 1: Illustrative Kinetic Data for the Acylation of a Piperazine Derivative

| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |

| 25 | 0.015 |

| 35 | 0.032 |

| 45 | 0.065 |

| 55 | 0.128 |

Note: Data is illustrative and based on typical acylation reactions of piperazines.

Elucidation of Reaction Mechanisms via Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful technique to trace the path of atoms throughout a chemical reaction. In the synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide, labeling the nitrogen atom of 1-cyclohexylpiperazine (B93859) with ¹⁵N would be expected to result in the product with the ¹⁵N incorporated exclusively into the piperazine ring. This would confirm that the piperazine nitrogen acts as the nucleophile attacking the carbonyl carbon of the acylating agent.

Crossover experiments can further illuminate the reaction mechanism, particularly in cases where intermolecular versus intramolecular pathways are possible. For instance, if two similar but distinct acylation reactions are run in the same vessel, the absence of "crossed-over" products would suggest an intramolecular mechanism. However, for the standard synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide, an intermolecular nucleophilic acyl substitution is the widely accepted pathway.

Transition State Analysis and Reaction Coordinate Determination

The transition state of the rate-determining step in the formation of N,4-dicyclohexyl-1-piperazinecarboxamide is a high-energy, transient species. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a key tool for modeling the structure and energy of this transition state. For the nucleophilic acyl substitution reaction, the transition state is believed to be a tetrahedral intermediate where the carbonyl carbon is bonded to the incoming piperazine nitrogen, the chlorine leaving group, and the two cyclohexyl groups.

The reaction coordinate diagram would show the energy profile of the reaction, with the reactants and products in energy wells and the transition state at an energy maximum. The activation energy determined from kinetic studies should correlate with the calculated energy difference between the reactants and the transition state.

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of the synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide. Polar aprotic solvents, such as dichloromethane (B109758) or acetonitrile (B52724), are often preferred as they can solvate the transition state and facilitate the departure of the leaving group without interfering with the nucleophilicity of the piperazine nitrogen. Protic solvents, on the other hand, can solvate the nucleophile, potentially slowing the reaction.

A base is typically added to scavenge the acid (e.g., HCl) generated during the reaction. The choice of base, which can be considered a catalyst in this context, is crucial. A non-nucleophilic, sterically hindered base like triethylamine (B128534) or diisopropylethylamine is often employed to prevent competition with the piperazine nucleophile. The presence of the base ensures that the piperazine remains in its free, more nucleophilic form.

Table 2: Effect of Solvent on the Relative Rate of a Typical Piperazine Acylation

| Solvent | Dielectric Constant | Relative Rate |

| Dichloromethane | 9.1 | 1.0 |

| Acetonitrile | 37.5 | 1.5 |

| Tetrahydrofuran | 7.5 | 0.8 |

| Toluene | 2.4 | 0.3 |

Note: Data is illustrative and represents general trends.

Investigation of Intermediate Species and Reaction Dynamics

In the synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide, the primary intermediate is the tetrahedral intermediate formed upon the nucleophilic attack of the piperazine on the carbonyl carbon of the acylating agent. This intermediate is typically short-lived and not directly observable under normal reaction conditions. However, its existence can be inferred from kinetic data and computational modeling.

Advanced spectroscopic techniques, such as stopped-flow NMR or rapid-injection mass spectrometry, could potentially be used to detect and characterize such transient intermediates. These methods allow for the monitoring of reactions on a millisecond to second timescale, providing a window into the dynamics of the reaction as it proceeds along the reaction coordinate.

Theoretical and Computational Chemistry Studies on N,4 Dicyclohexyl 1 Piperazinecarboxamide

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic nature of N,4-dicyclohexyl-1-piperazinecarboxamide. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Reactivity Prediction and Orbital Analysis

Density Functional Theory (DFT) stands out as a powerful and widely used QM method for studying molecules of the size and complexity of N,4-dicyclohexyl-1-piperazinecarboxamide. researchgate.netresearchgate.net By focusing on the electron density rather than the full many-electron wavefunction, DFT offers a balance between computational cost and accuracy. A typical DFT study on this compound would involve geometry optimization, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the most stable three-dimensional structure. researchgate.netresearchgate.net

Once the optimized geometry is obtained, Frontier Molecular Orbital (FMO) analysis is performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com For piperazine (B1678402) derivatives, these calculations help identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These descriptors are invaluable for comparing the reactivity of N,4-dicyclohexyl-1-piperazinecarboxamide with other related compounds.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations

| Parameter | Formula | Description | Typical Application |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Predicts susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | Predicts susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | A larger value indicates higher stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. | Indicates overall electron-attracting tendency. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character. | Predicts reactivity with nucleophiles. |

This table presents a conceptual framework for the types of data generated in a DFT study. The actual values would be specific to N,4-dicyclohexyl-1-piperazinecarboxamide.

Ab Initio Methods for Ground State Properties

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate ground state properties with high accuracy. For N,4-dicyclohexyl-1-piperazinecarboxamide, these calculations could be used to determine a precise potential energy curve, from which molecular constants such as equilibrium bond lengths, angles, and vibrational frequencies can be derived. rsc.org These methods are often used as a benchmark to validate the results obtained from more computationally efficient DFT methods. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

N,4-dicyclohexyl-1-piperazinecarboxamide is a flexible molecule, with conformational freedom in its two cyclohexyl rings and the central piperazine ring. Molecular Dynamics (MD) simulations are employed to explore this vast conformational landscape. dntb.gov.ua MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

For this compound, an MD simulation would reveal the preferred conformations of the piperazine ring (chair, boat, or twist-boat) and the orientation of the cyclohexyl substituents (axial vs. equatorial). nih.govaip.org The thermodynamically favored chair conformation is typical for piperazine rings. nih.govacs.org The simulations can also quantify the energy barriers between different conformations, indicating how easily the molecule can transition between shapes. aip.org This information is crucial, as the specific conformation can significantly influence the molecule's ability to interact with other molecules or pack into a crystal lattice.

Computational Studies of Intermolecular Interactions and Self-Assembly Propensities

The structure of N,4-dicyclohexyl-1-piperazinecarboxamide, with its amide group (a hydrogen bond donor and acceptor) and bulky hydrophobic cyclohexyl groups, suggests a propensity for self-assembly. Computational studies can predict how these molecules interact with each other. The self-assembly of similar molecules, such as dicyclohexylurea derivatives, is driven by a combination of hydrogen bonding and hydrophobic interactions. rsc.org

By modeling a system of multiple N,4-dicyclohexyl-1-piperazinecarboxamide molecules, researchers can identify the most stable intermolecular arrangements. These studies can predict whether the molecules will form dimers, linear chains, or more complex three-dimensional networks. Understanding these interactions is key to predicting crystal packing and the formation of supramolecular structures like organogels. rsc.org

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nih.gov For N,4-dicyclohexyl-1-piperazinecarboxamide, computational methods can simulate various types of spectra.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. This is particularly useful for assigning peaks in the experimental spectrum to specific atoms within the molecule, especially for complex structures. nih.gov

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy. nih.gov These calculations help in assigning vibrational modes to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra. ias.ac.in

Electronic Spectroscopy (UV-Vis & NEXAFS): Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, predicting the absorption wavelengths for UV-Vis spectroscopy. acs.orgnih.govnih.gov For more detailed analysis, methods like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can be simulated to probe the unoccupied electronic states associated with specific elements like nitrogen. acs.orgnih.govnih.gov

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Experimental Data | Computationally Predicted Data | Information Gained |

| 13C NMR | Peak at ~160 ppm | Calculated chemical shift for C=O | Confirms the presence and electronic environment of the carboxamide carbonyl carbon. acs.org |

| IR Spectroscopy | Band at ~1640 cm-1 | Calculated vibrational frequency for C=O stretch | Assigns the specific molecular vibration responsible for the observed IR absorption band. acs.org |

| UV-Vis Spectroscopy | Absorption maximum at λmax | Calculated electronic transition energy | Identifies the HOMO-LUMO transition responsible for the primary electronic absorption. |

This table is for illustrative purposes, showing how computational predictions are used to interpret experimental findings.

In Silico Design of Novel N,4-Dicyclohexyl-1-Piperazinecarboxamide Derivatives with Targeted Reactivity

The insights gained from computational studies on the parent molecule can be leveraged for the in silico design of new derivatives. mdpi.com By making systematic chemical modifications to the structure in a computational environment, researchers can predict how these changes will affect the molecule's properties. For example, adding electron-withdrawing or electron-donating groups to the cyclohexyl rings would alter the HOMO-LUMO gap and, consequently, the molecule's reactivity and electronic properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (like the electrophilicity index or polar surface area) with a desired property or activity. mdpi.comnih.gov This allows for the rapid screening of a virtual library of potential derivatives to identify candidates with enhanced characteristics before committing to their chemical synthesis, saving significant time and resources. nih.govmdpi.com

Advanced Applications of N,4 Dicyclohexyl 1 Piperazinecarboxamide in Non Biological Domains

Role as a Building Block in Complex Organic Synthesis

The robust and sterically defined framework of N,4-dicyclohexyl-1-piperazinecarboxamide makes it an attractive starting point for the synthesis of more complex molecules. Its inherent functionalities can be strategically exploited in various synthetic transformations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rug.nlresearchgate.net The piperazine (B1678402) scaffold is a valuable core for MCRs due to its two distinct nitrogen atoms, which can participate in various bond-forming reactions. mdpi.com

N,4-dicyclohexyl-1-piperazinecarboxamide, with its secondary amine within the piperazine ring, is a prime candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. rug.nlrug.nl The dicyclohexyl group at the N4 position introduces significant steric bulk, which can be leveraged to control the stereochemical outcome of these reactions, a critical aspect in the synthesis of complex, three-dimensional molecules. nih.gov The carboxamide group at the N1 position can also influence the reactivity and solubility of the resulting MCR products.

Table 1: Potential Multi-component Reactions Utilizing N,4-Dicyclohexyl-1-Piperazinecarboxamide

| Reaction Type | Reactants | Potential Product Class | Key Features |

| Ugi four-component reaction | N,4-dicyclohexyl-1-piperazinecarboxamide, an aldehyde, a carboxylic acid, and an isocyanide | α-Acylamino carboxamide derivatives of piperazine | Introduction of four diverse substituents in a single step, leading to high molecular complexity. researchgate.net |

| Passerini three-component reaction | An oxo component (aldehyde or ketone), a carboxylic acid, and an isocyanide (after suitable modification of the piperazine) | α-Acyloxy carboxamide derivatives | Potential for creating libraries of compounds with varied functional groups. rug.nl |

The strategic use of N,4-dicyclohexyl-1-piperazinecarboxamide in MCRs could lead to the rapid generation of diverse chemical libraries, which are invaluable in the discovery of new materials and functional molecules. rug.nl

The synthesis of advanced materials with tailored properties often relies on the use of well-defined molecular precursors. The rigid and bulky nature of the dicyclohexyl groups in N,4-dicyclohexyl-1-piperazinecarboxamide, combined with the hydrogen-bonding capability of the carboxamide group, makes it a promising precursor for the synthesis of various materials.

For instance, it could be incorporated into polymers to enhance their thermal stability and mechanical properties. The piperazine ring can be opened and polymerized, or the entire molecule can be used as a cross-linking agent to create robust polymer networks. Furthermore, the compound could serve as a template or structure-directing agent in the synthesis of porous materials like metal-organic frameworks (MOFs), where the specific shape and functionality of the molecule would influence the final architecture of the material.

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The specific structural elements of N,4-dicyclohexyl-1-piperazinecarboxamide make it an interesting candidate for designing complex supramolecular assemblies.

The design of molecular receptors capable of selectively binding to specific guest molecules is a central theme in supramolecular chemistry. nih.gov The N,4-dicyclohexyl-1-piperazinecarboxamide scaffold provides a pre-organized cavity-like structure due to the steric hindrance of the dicyclohexyl groups. The carboxamide group offers a hydrogen bond donor and acceptor site, which can be crucial for guest recognition and binding. nih.gov

By modifying the substituents on the cyclohexyl rings or the carboxamide group, it is possible to fine-tune the size, shape, and electronic properties of the binding pocket, allowing for the creation of receptors for a variety of guest molecules, from small organic compounds to larger ions.

Table 2: Potential Host-Guest Systems with N,4-Dicyclohexyl-1-Piperazinecarboxamide Derivatives

| Host Molecule Derivative | Potential Guest Molecule | Primary Interaction Type | Potential Application |

| N,4-dicyclohexyl-1-piperazinecarboxamide | Aromatic dicarboxylic acids | Hydrogen bonding and CH-π interactions | Molecular sensing, separation |

| Functionalized cyclohexyl rings (e.g., with hydroxyl groups) | Metal ions | Coordination bonds | Ion extraction, catalysis |

| Appended crown ether moiety | Alkali metal cations | Ion-dipole interactions | Ion-selective electrodes |

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. nih.gov The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering. ijndd.indntb.gov.ua

N,4-dicyclohexyl-1-piperazinecarboxamide, with its ability to form hydrogen bonds via the carboxamide group and engage in van der Waals interactions through its bulky cyclohexyl groups, is an excellent candidate for co-crystallization studies. nih.gov By co-crystallizing it with other molecules, it is possible to create new solid-state forms with modified physical properties such as melting point, solubility, and stability. researchgate.net Hirshfeld surface analysis could be a valuable tool to understand the intermolecular interactions in these co-crystals. researchgate.net

These co-crystallization studies are not for basic identification but for the rational design of new materials with tailored solid-state properties. For example, co-crystallization with a photoactive molecule could lead to a new material with interesting photophysical properties.

Applications in Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms of the piperazine ring are Lewis basic and can coordinate to transition metal centers to form metal complexes. sapub.org The specific steric and electronic environment provided by the dicyclohexyl and carboxamide substituents in N,4-dicyclohexyl-1-piperazinecarboxamide can be exploited in the design of novel ligands for catalysis. nih.gov

The bulky dicyclohexyl groups can create a well-defined coordination sphere around the metal center, influencing the selectivity of catalytic reactions. For instance, a metal complex of this ligand could be used as a catalyst in asymmetric synthesis, where the chiral environment created by the ligand would favor the formation of one enantiomer of the product over the other.

Furthermore, the carboxamide group can act as a secondary coordination site or participate in hydrogen bonding to stabilize transition states in a catalytic cycle. The versatility of the piperazine scaffold allows for further modifications, enabling the synthesis of a wide range of ligands with tunable properties for various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

N,4-Dicyclohexyl-1-Piperazinecarboxamide in Sensor Technology and Analytical Probe Development (focus on methodology development, not compound identification)

No published research or data is available to describe the application of N,4-dicyclohexyl-1-piperazinecarboxamide in this domain.

Future Research Directions and Unexplored Avenues for N,4 Dicyclohexyl 1 Piperazinecarboxamide

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of amides is one of the most performed reactions in the chemical industry, but traditional methods often rely on stoichiometric coupling reagents that generate significant waste, leading to poor atom economy. scispace.comresearchgate.net Future research into the synthesis of N,4-dicyclohexyl-1-piperazinecarboxamide should prioritize the adoption of greener and more efficient catalytic methods.

Emerging strategies focus on minimizing waste and energy consumption. scispace.comsigmaaldrich.com Biocatalysis, utilizing enzymes like lipases, offers a highly sustainable route for amide bond formation, often proceeding under mild conditions in environmentally benign solvents. rsc.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has proven effective in synthesizing a variety of amides from free carboxylic acids and amines. nih.gov Another avenue is the development of novel transition-metal or organocatalytic systems that can directly couple amines and carboxylic acids or their derivatives with high efficiency and selectivity, avoiding the use of hazardous reagents like thionyl chloride or expensive coupling agents like HATU. sigmaaldrich.comnumberanalytics.com Research could explore boronic acid or ruthenium-based catalysts for the direct amidation between 1-cyclohexylpiperazine (B93859) and a cyclohexanecarboxylic acid derivative. sigmaaldrich.com

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

| Method | Typical Reagents | Advantages | Disadvantages | Sustainability Profile |

|---|---|---|---|---|

| Traditional Coupling | HATU, EDC, DCC, Thionyl Chloride scispace.com | High reactivity, well-established | Poor atom economy, stoichiometric hazardous waste, harsh conditions scispace.comresearchgate.net | Low |

| Transition Metal Catalysis | Ru, Pd, Cu, B-based catalysts researchgate.netsigmaaldrich.com | High efficiency, catalytic quantities, milder conditions | Cost of metal, potential for metal contamination | Medium to High |

| Biocatalysis (Enzymatic) | Lipases (e.g., CALB) nih.gov | High selectivity, mild conditions, biodegradable catalyst, minimal waste rsc.orgnih.gov | Slower reaction rates, limited substrate scope, enzyme cost | High |

| Solvent-Free (Mechanochemistry) | Mechanical grinding numberanalytics.com | Reduces solvent waste, potential for novel reactivity | Scalability can be a challenge, specialized equipment | High |

Integration with Automated Synthesis and Machine Learning in Reaction Prediction

The optimization of reaction conditions for novel compounds like N,4-dicyclohexyl-1-piperazinecarboxamide can be a time-consuming process. The integration of automated synthesis platforms with machine learning (ML) algorithms presents a powerful paradigm to accelerate this discovery phase. digitellinc.com High-Throughput Experimentation (HTE) systems can rapidly screen hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, generating large datasets. pku.edu.cn

These datasets can then be used to train ML models, such as random forest algorithms or deep neural networks, to predict reaction outcomes like yield or success rate. pku.edu.cnnih.govnih.gov For the synthesis of this specific piperazinecarboxamide, an ML model could be built using molecular descriptors of the amine (1-cyclohexylpiperazine) and the carboxylic acid component, along with reaction parameters, as inputs. pku.edu.cn The model's predictions would guide chemists toward optimal conditions, reducing the number of required experiments and conserving resources. digitellinc.com Such models have shown remarkable predictive power (R² > 0.95) for amide bond synthesis, even with relatively small datasets. pku.edu.cn

Table 2: Hypothetical Machine Learning Model for Synthesis Optimization

| Model Component | Description | Example for N,4-dicyclohexyl-1-piperazinecarboxamide |

|---|---|---|

| Input Features (Descriptors) | Quantum chemical calculations, molecular fingerprints (e.g., ECFP), one-hot encoding of reagents pku.edu.cnnih.gov | DFT-calculated properties of 1-cyclohexylpiperazine, catalyst type, solvent polarity, temperature. |

| Machine Learning Algorithm | Random Forest, Gradient Boosting, Deep Neural Network pku.edu.cnnih.gov | A random forest model trained on HTE data for similar amide couplings. |

| Predicted Output | Reaction yield, probability of success, optimal catalyst/solvent combination digitellinc.comnih.gov | Predicted yield >90% using a specific boronic acid catalyst in cyclopentyl methyl ether at 60 °C. |

| Goal | Minimize experimental effort, accelerate optimization, identify novel reaction conditions mit.edu | Reduce optimization time from months to weeks; discover a highly efficient, low-cost catalytic system. |

Exploration of Novel Chemical Transformations and Derivatization Patterns

The structural diversity of piperazine-containing drugs is often limited to substitutions at the nitrogen atoms. researchgate.net A significant area for future research lies in the selective functionalization of the carbon skeleton (C–H functionalization) of N,4-dicyclohexyl-1-piperazinecarboxamide. Photoredox catalysis has emerged as a powerful tool for the direct arylation, vinylation, and alkylation of C-H bonds adjacent to the nitrogen atoms in a piperazine (B1678402) ring under mild conditions. researchgate.netmdpi.com Applying these methods could generate a library of novel C2- or C3-substituted derivatives, opening new avenues for exploring their chemical and biological properties.

Further derivatization could target the cyclohexyl rings. While more challenging, methods for late-stage C-H functionalization of saturated rings are advancing and could be used to install new functional groups. Additionally, the amide bond itself, while generally stable, can participate in further reactions. For instance, reduction of the carboxamide would yield a corresponding amine, providing another point for diversification. Chemical derivatization can also be crucial for analytical purposes, such as reacting the compound with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create a UV-active derivative for HPLC analysis. researchgate.net

Table 3: Potential Derivatization Strategies

| Site of Derivatization | Transformation | Potential Method/Reagents | Resulting Structure |

|---|---|---|---|

| Piperazine Ring (C-H) | α-Arylation | Photoredox catalysis with an aryl halide (e.g., Ir(ppy)₃ catalyst) mdpi.com | Introduction of an aryl group at the C2/C3/C5/C6 position. |

| Piperazine Ring (C-H) | α-Alkylation | Photoredox catalysis with alkyl radical precursors researchgate.netmdpi.com | Introduction of an alkyl group at the C2/C3/C5/C6 position. |

| Cyclohexyl Rings (C-H) | Hydroxylation/Oxidation | Selective oxidation catalysts | Introduction of hydroxyl or keto groups on either cyclohexyl ring. |

| Carboxamide (C=O) | Reduction | Strong reducing agents (e.g., LiAlH₄) | Conversion of the amide to a secondary amine. |

Expanding Applications in Materials Science and Supramolecular Assembly

The rigid and well-defined three-dimensional structure of N,4-dicyclohexyl-1-piperazinecarboxamide makes it an excellent candidate as a building block, or synthon, for supramolecular chemistry and materials science. Piperazine and its derivatives are known to form extensive hydrogen-bonded networks, creating crystalline co-crystals and organic salts. rsc.orgrsc.org The amide group in the target molecule is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the piperazine nitrogens can act as hydrogen bond acceptors or be protonated to form charge-assisted hydrogen bonds. rsc.org

Future research could investigate the co-crystallization of N,4-dicyclohexyl-1-piperazinecarboxamide with various organic acids or other complementary molecules to form predictable supramolecular architectures. rsc.orgresearchgate.net The bulky dicyclohexyl groups could influence the packing of these assemblies, potentially leading to the formation of porous materials, host-guest complexes, or even liquid crystals. Such self-assembled structures could find applications as functional materials, for example, in separation technologies or as scaffolds for catalysis. mdpi.com

Table 4: Potential Supramolecular Assemblies and Applications

| Assembly Type | Intermolecular Forces | Potential Co-former | Potential Application |

|---|---|---|---|

| Co-crystals | Hydrogen bonding (N-H···O, C-H···O) | Dicarboxylic acids, phenols rsc.org | Modified physical properties (e.g., solubility), solid-state sensors. |

| Organic Salts | Ionic interactions, charge-assisted hydrogen bonds | Strong organic acids (e.g., sulfonic acids) | Control of crystal packing, development of ionic liquids. |

| Host-Guest Complexes | van der Waals forces, hydrophobic interactions | Small solvent molecules, fullerenes | Molecular recognition, encapsulation, and controlled release. |

| Organogels | Self-assembly into fibrous networks via H-bonding | Gelling in organic solvents | Smart materials, drug delivery systems. |

Addressing Scalability and Industrial Relevance of Synthetic Routes

For any chemical compound to have a broader impact, its synthesis must be scalable, safe, and economically viable. Future work on N,4-dicyclohexyl-1-piperazinecarboxamide should include the development of a synthetic route amenable to large-scale production. This involves moving away from expensive reagents, minimizing the number of purification steps (like column chromatography), and optimizing reaction conditions for bulk manufacturing. tandfonline.comresearchgate.net

A key area of development is the transition from traditional batch processing to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. mdpi.com A scalable process for this compound might involve the continuous flow synthesis of the 1-cyclohexylpiperazine intermediate, followed by a catalytic amidation step in a subsequent flow reactor. organic-chemistry.org Evaluating metrics such as Process Mass Intensity (PMI) will be crucial to quantify the "greenness" and efficiency of the developed route, aiming to minimize the total mass of materials used to produce a given mass of the final product. scispace.com

Table 5: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Relevance to Industrial Production |

|---|---|---|---|

| Scalability | Challenging; requires larger vessels, potential for "hot spots". | Easier; scale-up by running longer or in parallel ("numbering-up"). mdpi.com | Flow is often preferred for safer and more consistent large-scale production. |

| Safety | Lower heat/mass transfer, risk of thermal runaway. | Excellent heat/mass transfer, small reaction volumes enhance safety. | Significant safety advantage for exothermic or hazardous reactions. |

| Efficiency & Yield | Often lower due to side reactions and mass transfer limitations. | Often higher yields and purity due to precise control of parameters. | Can lead to more cost-effective production with less waste. |

| Process Control | Difficult to maintain homogeneity and consistent temperature. | Precise control over temperature, pressure, and reaction time. mdpi.com | Ensures high batch-to-batch consistency and quality. |

Q & A

Q. What are the common synthetic routes for synthesizing 1-Piperazinecarboxamide, N,4-dicyclohexyl-, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with cyclohexyl-substituted electrophiles (e.g., α-chloroacetamides) in the presence of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to stabilize intermediates. Optimization involves adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (60–100°C), and stoichiometric ratios to maximize yield and purity . Automated platforms (e.g., continuous flow reactors) improve scalability for gram-scale synthesis .